molecular formula C17H15N3O5S B2770828 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE CAS No. 919681-38-2

2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE

Cat. No.: B2770828
CAS No.: 919681-38-2
M. Wt: 373.38
InChI Key: ZTRHAIIBGMCYBB-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide is a synthetic small molecule featuring a benzamide core linked to a benzenesulfonamido group substituted with a 2,5-dioxopyrrolidin-1-yl moiety.

Properties

IUPAC Name

2-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c18-17(23)13-3-1-2-4-14(13)19-26(24,25)12-7-5-11(6-8-12)20-15(21)9-10-16(20)22/h1-8,19H,9-10H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRHAIIBGMCYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE typically involves the reaction of 4-(2,5-dioxoazolidinyl)benzenesulfonyl chloride with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diabetes due to its activity on pancreatic beta cells.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE involves its interaction with specific molecular targets in the body. The compound binds to sulfonylurea receptors on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent release of insulin . The compound also affects other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Key Structural Differences

The target compound differs from related benzenesulfonamide derivatives in substituent patterns on the pyrrolidinone ring and adjacent functional groups. Below is a comparative analysis:

Parameter 2-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide MPPB () Compound from
Core Structure Benzamide + benzenesulfonamido Benzamide + dimethylpyrrole Benzenesulfonamide + aminoethyl linker
Pyrrolidinone Substituent 2,5-Dioxo group 2,5-Dimethylpyrrole 2,5-Dioxo + 1-phenyl group
Molecular Formula C₁₇H₁₅N₃O₅S* C₁₈H₁₉N₃O₃S C₁₈H₁₉N₃O₄S
Molecular Weight ~389.39 g/mol* 373.43 g/mol 373.43 g/mol
Key Functional Groups Sulfonamide, amide, dioxopyrrolidinyl Sulfonamide, dimethylpyrrole Sulfonamide, phenylpyrrolidinone

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s polar dioxopyrrolidinyl and sulfonamide groups may improve aqueous solubility relative to MPPB (which has a hydrophobic dimethylpyrrole). However, it is likely less soluble than ’s compound due to the latter’s aminoethyl linker, which can increase hydrophilicity.
  • The target compound’s potency remains uncharacterized but may be lower without similar modifications .

Biological Activity

The compound 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₃O₄S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 23405-15-4
  • The compound features a pyrrolidine ring, which is known for its role in various biological activities, including antitumor effects.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity
    • In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against human lung cancer cells (A549, HCC827, NCI-H358) with IC50 values indicating effective concentrations for cell growth inhibition.
    • A study reported that compounds similar in structure to this compound exhibited tumor growth inhibitory properties comparable to established chemotherapeutics such as cisplatin .
  • Antimicrobial Activity
    • The compound has also been evaluated for its antibacterial properties. It exhibited activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes and disrupting replication processes . This interaction is crucial for its antitumor activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, contributing to its cytotoxic effects against cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Lung Cancer Cell Lines : In vitro testing on A549 cells revealed an IC50 of approximately 6.26 µM, demonstrating significant potential as an antitumor agent in lung cancer therapy .
  • Antibacterial Efficacy : A comparative study on the antibacterial activity of this compound showed it to be effective against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections caused by resistant pathogens .

Data Summary Table

Biological ActivityCell Line/OrganismIC50/MIC (µg/mL)Reference
AntitumorA549 (lung cancer)6.26
AntitumorHCC827 (lung cancer)6.48
AntimicrobialStaphylococcus aureus3.9 - 31.5
AntimicrobialEscherichia coliNot specified

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